

# Clesacostat: A Deep Dive into a Novel Therapeutic for Nonalcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Clesacostat |           |
| Cat. No.:            | B8194134    | Get Quote |

A Technical Guide for Researchers and Drug Development Professionals

### **Executive Summary**

Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, with the potential to advance to cirrhosis and hepatocellular carcinoma. The rising global prevalence of obesity and metabolic syndrome has made NASH a leading cause of chronic liver disease, yet there remains a significant unmet medical need for approved therapies. **Clesacostat** (formerly PF-05221304), a liver-targeted, dual inhibitor of Acetyl-CoA Carboxylase 1 and 2 (ACC1/2), has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of **Clesacostat**, detailing its mechanism of action, preclinical evidence, and clinical trial data, with a focus on its potential in combination with the diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, ervogastat.

# Introduction: The Role of Acetyl-CoA Carboxylase in NASH Pathogenesis

Acetyl-CoA Carboxylase (ACC) is a rate-limiting enzyme in the de novo lipogenesis (DNL) pathway, responsible for the conversion of acetyl-CoA to malonyl-CoA. There are two main isoforms of ACC:



- ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue, ACC1 provides malonyl-CoA as a substrate for fatty acid synthesis.
- ACC2: Found in the outer mitochondrial membrane of oxidative tissues like the liver, heart, and skeletal muscle, ACC2-derived malonyl-CoA allosterically inhibits carnitine palmitoyltransferase 1 (CPT-1), thereby regulating fatty acid entry into the mitochondria for βoxidation.

In NASH, elevated DNL contributes significantly to the accumulation of triglycerides in the liver (hepatic steatosis), a key initiating event in the disease cascade. By inhibiting both ACC1 and ACC2, **Clesacostat** aims to simultaneously reduce the synthesis of new fatty acids and promote the oxidation of existing fatty acids in the liver.

#### **Mechanism of Action of Clesacostat**

**Clesacostat** is a potent and selective dual inhibitor of ACC1 and ACC2. Its therapeutic rationale in NASH is multi-faceted:

- Reduction of De Novo Lipogenesis: By inhibiting ACC1, Clesacostat decreases the
  production of malonyl-CoA, thereby reducing the substrate available for new fatty acid
  synthesis in the liver.
- Enhancement of Fatty Acid Oxidation: Inhibition of ACC2 leads to lower levels of malonyl-CoA in the mitochondria, which in turn relieves the inhibition of CPT-1. This allows for increased transport of fatty acids into the mitochondria for subsequent β-oxidation.

This dual mechanism of action is intended to directly address the primary driver of NASH—the excessive accumulation of fat in the liver.





Click to download full resolution via product page

Caption: Clesacostat's dual inhibition of ACC1 and ACC2.

#### **Preclinical Data**

**Clesacostat** has been evaluated in various preclinical models of NASH, demonstrating its potential to ameliorate key features of the disease.

#### **In Vitro Studies**

- Enzyme Inhibition Assays: Clesacostat has demonstrated potent inhibition of both human
   ACC1 and ACC2 activity in biochemical assays.
- Cell-Based Assays: In primary human hepatocytes, Clesacostat has been shown to inhibit de novo lipogenesis.



#### In Vivo Animal Models

**Clesacostat** has been tested in several rodent models that recapitulate key aspects of human NASH.

| Model                                                                   | Key Findings                                                         |  |
|-------------------------------------------------------------------------|----------------------------------------------------------------------|--|
| Gubra-Amylin NASH (GAN) Diet-Induced<br>Mouse Model                     | Reduction in hepatic steatosis, inflammation, and fibrosis.          |  |
| Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet-Induced Mouse Model | Attenuation of liver fibrosis progression.                           |  |
| STAM™ Mouse Model                                                       | Improvement in NAFLD Activity Score (NAS) and reduction in fibrosis. |  |

# **Clinical Development**

**Clesacostat** has progressed through Phase 1 and Phase 2 clinical trials, both as a monotherapy and in combination with other therapeutic agents. A significant focus of its clinical development has been its co-administration with ervogastat, a DGAT2 inhibitor, to address the common side effect of hypertriglyceridemia associated with ACC inhibitors.

### Phase 2a Clinical Trial (NCT04399538, C3711005)

This study evaluated the pharmacodynamics and safety of **Clesacostat** co-administered with a range of doses of ervogastat in adults with presumed NASH.

Table 1: Key Efficacy and Safety Data from the Phase 2a Trial (C3711005)



| Treatment Group (6 weeks)                           | Number of<br>Participants | Median Percent<br>Change in Liver Fat<br>from Baseline | Common Adverse<br>Events (%) |
|-----------------------------------------------------|---------------------------|--------------------------------------------------------|------------------------------|
| Placebo                                             | 15                        | -4%                                                    | Diarrhea (7%)                |
| Ervogastat 25 mg BID<br>+ Clesacostat 10 mg<br>BID  | 15                        | -54%                                                   | Diarrhea (0%)                |
| Ervogastat 100 mg<br>BID + Clesacostat 10<br>mg BID | 13                        | -58%                                                   | Diarrhea (0%)                |
| Ervogastat 300 mg<br>QD + Clesacostat 20<br>mg QD   | 18                        | -60%                                                   | Diarrhea (11%)               |
| Ervogastat 300 mg<br>BID + Clesacostat 10<br>mg BID | 14                        | -48%                                                   | Diarrhea (7%)                |

Data sourced from a layperson summary of the study results.[1]

## Phase 2 MIRNA Clinical Trial (NCT04321031, C2541013)

This larger, randomized, double-blind, placebo-controlled study assessed the efficacy and safety of ervogastat alone and in combination with **Clesacostat** in patients with biopsy-confirmed NASH and fibrosis stage 2 or 3.[2][3]

Table 2: Histological Outcomes from the Phase 2 MIRNA Trial (NCT04321031)



| Treatment Group (48 weeks)                       | Number of Participants | Proportion Achieving Primary Endpoint* (%) |
|--------------------------------------------------|------------------------|--------------------------------------------|
| Placebo                                          | 34                     | 38%                                        |
| Ervogastat 25 mg BID                             | 35                     | 46%                                        |
| Ervogastat 75 mg BID                             | 48                     | 52%                                        |
| Ervogastat 150 mg BID                            | 42                     | 50%                                        |
| Ervogastat 300 mg BID                            | 31                     | 45%                                        |
| Ervogastat 150 mg BID +<br>Clesacostat 5 mg BID  | 35                     | 66%                                        |
| Ervogastat 300 mg BID +<br>Clesacostat 10 mg BID | 30                     | 63%                                        |

<sup>\*</sup>Primary endpoint: Proportion of patients achieving MASH resolution without worsening of fibrosis, or ≥1 stage improvement in fibrosis without worsening of MASH, or both.[2]

Table 3: Safety Profile from the Phase 2 MIRNA Trial (NCT04321031)



| Treatment Group                                     | Number of<br>Participants | Serious Adverse<br>Events (%) | Most Common<br>Adverse Event         |
|-----------------------------------------------------|---------------------------|-------------------------------|--------------------------------------|
| Placebo                                             | 34                        | 3%                            | Inadequate control of diabetes (12%) |
| Ervogastat 25 mg BID                                | 35                        | 3%                            | Inadequate control of diabetes (17%) |
| Ervogastat 75 mg BID                                | 48                        | 10%                           | Inadequate control of diabetes (10%) |
| Ervogastat 150 mg                                   | 42                        | 2%                            | Inadequate control of diabetes (7%)  |
| Ervogastat 300 mg                                   | 31                        | 13%                           | Inadequate control of diabetes (6%)  |
| Ervogastat 150 mg<br>BID + Clesacostat 5<br>mg BID  | 35                        | 14%                           | Inadequate control of diabetes (6%)  |
| Ervogastat 300 mg<br>BID + Clesacostat 10<br>mg BID | 30                        | 7%                            | Inadequate control of diabetes (7%)  |

Data sourced from The Lancet Gastroenterology & Hepatology.[2]

# Experimental Protocols In Vitro Acetyl-CoA Carboxylase (ACC) Activity Assay (Luminescence-Based)

This protocol outlines a common method for determining the inhibitory activity of compounds against ACC.

- Reagent Preparation:
  - Prepare a master mix containing 5x ACC Assay Buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate.



- Prepare serial dilutions of **Clesacostat** or other test compounds.
- Dilute purified recombinant human ACC1 or ACC2 enzyme to the desired concentration in 1x ACC Assay Buffer.
- Reaction Setup (96-well plate):
  - Add the master mix to all wells.
  - Add the test inhibitor dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
  - Initiate the reaction by adding the diluted ACC enzyme.
- Incubation:
  - Incubate the plate at room temperature for a specified time (e.g., 40 minutes).
- · Detection:
  - Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay.
  - Read the luminescence signal on a microplate reader.
- Data Analysis:
  - Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.





Click to download full resolution via product page

Caption: Workflow for an in vitro ACC activity assay.

# Preclinical NASH Model: Gubra-Amylin (GAN) Diet-Induced Mouse Model

This model is widely used to induce a NASH phenotype that closely resembles the human condition.

#### Foundational & Exploratory





Animal Model: Male C57BL/6J mice are commonly used.

#### Diet:

- Induction Phase: Mice are fed a high-fat, high-fructose, high-cholesterol diet (GAN diet) for an extended period (e.g., 24-30 weeks) to induce obesity, insulin resistance, and NASH.
- Control Group: A control group is fed a standard chow diet.

#### Treatment:

- Following the induction phase, mice are randomized into treatment groups.
- Clesacostat or vehicle is administered daily via oral gavage for a specified duration (e.g., 8-12 weeks).

#### Endpoint Analysis:

- Metabolic Parameters: Body weight, food intake, fasting glucose, and insulin levels are monitored throughout the study.
- Serum Biomarkers: Blood is collected for the analysis of liver enzymes (ALT, AST) and lipids (triglycerides, cholesterol).
- Histopathology: Livers are harvested, fixed, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Sirius Red for quantification of fibrosis.
- Gene Expression Analysis: Hepatic gene expression of markers for lipogenesis, inflammation, and fibrosis can be analyzed by qPCR or RNA sequencing.





Click to download full resolution via product page

**Caption:** Workflow for a preclinical NASH study using the GAN diet model.

#### **Future Directions and Conclusion**

**Clesacostat**, as a dual ACC1/2 inhibitor, represents a targeted and mechanistically sound approach to the treatment of NASH. Preclinical and clinical data have demonstrated its potential to reduce hepatic steatosis, a key driver of the disease. The combination of **Clesacostat** with the DGAT2 inhibitor ervogastat appears to be a particularly promising strategy, as it not only enhances the reduction in liver fat but also mitigates the hypertriglyceridemia associated with ACC inhibition.



Further investigation in larger, long-term clinical trials will be crucial to fully elucidate the efficacy and safety profile of **Clesacostat**, both as a monotherapy and in combination, and to determine its impact on the resolution of NASH and the reversal of fibrosis. The ongoing and future studies of **Clesacostat** will provide valuable insights into the therapeutic potential of targeting de novo lipogenesis in the management of NASH. The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to the investigational combination therapy of ervogastat and **clesacostat** for the treatment of NASH with liver fibrosis.[4][5][6][7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pfizer.com [pfizer.com]
- 2. Efficacy and safety of ervogastat alone and in combination with clesacostat in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pfizer.com [pfizer.com]
- 4. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis | INN [investingnews.com]
- 5. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH) [businesswire.com]
- 6. Pfizer gets USFDA Fast Track Designation for Ervogastat plus Clesacostat to treat NASH [medicaldialogues.in]
- 7. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH) | Pfizer [pfizer.com]
- To cite this document: BenchChem. [Clesacostat: A Deep Dive into a Novel Therapeutic for Nonalcoholic Steatohepatitis (NASH)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8194134#investigating-clesacostat-as-a-nash-therapeutic]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com